molecular formula C9-H18 B165711 4-Nonene CAS No. 2198-23-4

4-Nonene

Cat. No. B165711
CAS RN: 2198-23-4
M. Wt: 126.24 g/mol
InChI Key: KPADFPAILITQBG-UHFFFAOYSA-N
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Description

4-Nonene is an alkene with the molecular formula C9H18 . It can have several different structural isomers depending on the location of the C=C double bond and the branching of the other parts of the molecule . The molecule is generally characterized as a clear, colorless liquid that is insoluble in water .


Synthesis Analysis

The production of nonene primarily occurs through the polymerization of propene, a process in which multiple propene molecules are combined to form the larger nonene molecule . This reaction is typically carried out under high pressure and temperature in the presence of a catalyst, often a zeolite or phosphoric acid .


Molecular Structure Analysis

The 4-Nonene molecule contains a total of 27 atoms. There are 18 Hydrogen atoms and 9 Carbon atoms . It can exist in different geometric isomers because of its carbon-carbon double bonds . Its structure can vary significantly based on the placement of this double bond, resulting in structural isomers .


Chemical Reactions Analysis

As an alkene, nonene readily undergoes addition reactions, a characteristic trait of unsaturated hydrocarbons . This property means that nonene can react with various substances, leading to a wide range of possible compounds. For example, nonene can engage in halogenation, hydration, polymerization, and oxidation reactions, each resulting in a different type of compound .


Physical And Chemical Properties Analysis

4-Nonene has a density of 0.7±0.1 g/cm³ . Its boiling point is 145.7±7.0 °C at 760 mmHg . The compound’s boiling point ranges between 151-154°C (303.8-309.2°F), and it has a relative density of about 0.79 . It is less dense than water and will float on water surfaces, causing potential environmental risks if a spill occurs .

Scientific Research Applications

  • Petrochemical Industry

    • 4-Nonene is a significant alkene with wide-ranging industrial applications and continues to play a vital role in the petrochemical industry .
    • It is primarily used as a building block for the synthesis of numerous other chemical compounds .
    • The production of 4-Nonene primarily occurs through the polymerization of propene, a process in which multiple propene molecules are combined to form the larger 4-Nonene molecule .
    • This reaction is typically carried out under high pressure and temperature in the presence of a catalyst, often a zeolite or phosphoric acid .
  • Production of Plasticizers

    • 4-Nonene is used in the production of plasticizers .
  • Production of Antioxidants

    • 4-Nonene is also used in the production of antioxidants .
  • Production of Resins

    • 4-Nonene is used in the production of resins .
  • Future Outlook

    • The demand for 4-Nonene is anticipated to grow due to the expanding petrochemical industry and the increasing need for its derivative products .
    • Its uses in the production of plasticizers, antioxidants, and resins contribute significantly to various sectors, including automotive, construction, and plastics .

Safety And Hazards

Like many industrial chemicals, nonene has potential health and environmental impacts. It is a skin irritant and may cause harm if inhaled or ingested . Moreover, its insolubility in water and lighter density mean that it can pose serious threats to water bodies if spills occur .

Future Directions

The future of nonene looks promising with growing demand, advancements in synthetic methods, and the exploration of bio-based alternatives . As the world becomes more aware of environmental sustainability, the evolution of nonene production and its applications are expected to align with these changing dynamics .

properties

IUPAC Name

non-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADFPAILITQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075451
Record name 4-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nonene

CAS RN

2198-23-4
Record name 4-Nonene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2198-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Non-4-ene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Non-4-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
A Evidente, A Berestetskiy, A Cimmino… - Journal of agricultural …, 2009 - ACS Publications
A strain of Ascochyta agropyrina var. nana was isolated from Elytrigia repens (quack grass), a noxious perennial weed widespread through the cold regions of the northen and southern …
Number of citations: 38 pubs.acs.org
AR Siedle, RJ Webb, RA Newmark, M Brostrom… - Journal of fluorine …, 2003 - Elsevier
Hydrolysis of the imine perfluoro-5-aza-4-nonene, C 3 F 7 CFNC 4 F 9 , in ether was studied by several spectroscopic techniques including 17 O NMR. The initial product is C 3 F 7 …
Number of citations: 15 www.sciencedirect.com
GG Furin, KW Chi, NI Protsuk, VA Lopyrev - Russian journal of organic …, 2001 - Springer
The reaction of perfluoro(5-aza-4-nonene) with hydrazine hydrate in tetrahydrofuran at 0-20C in the presence of triethylamine yields 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole; under …
Number of citations: 6 link.springer.com
GG Furin, EL Zhuzhgov - Russian journal of organic chemistry, 2005 - Springer
Perfluoro(2-methyl-2-pentene) and perfluoro(5-aza-4-nonene) react with 1,4,5,6-tetrahydropyrimi-dine-2-thiol, pyridine-2-thiol, and 1,2,4-triazole-3-thiol to afford fused heterocyclic …
Number of citations: 5 link.springer.com
E Sackmann - Journal of the American Chemical Society, 1971 - ACS Publications
… Results of the reaction of 4-nonene with tolueneW(CO)3 under a variety of conditions are listed in … When 4-nonene is treated with toluene-W(CO)3 in heptane at 98 in an open system, …
Number of citations: 337 pubs.acs.org
WE Bissinger - 1940 - search.proquest.com
… In the present research the principal polymerization product of 5-butyl-4-nonene was the dimer. This means that the dimeric complex (l), instead of undergoing further polymerization as …
Number of citations: 0 search.proquest.com
H Kuno, M Shibagaki, K Takahashi, I Honda… - Bulletin of the …, 1992 - journal.csj.jp
… of 1-nonene and trans-4-nonene was performed over catalysts … A), R / R (R: initial rate of 1-nonene, R: initial rate of trans-4-nonene… and trans-4-nonene using the CVD-modified catalyst. …
Number of citations: 12 www.journal.csj.jp
JS Parent, DJ Thom, G White… - Journal of Polymer …, 2001 - Wiley Online Library
… 2,2,4,8,8-pentamethyl-4-nonene (BPMN) by NMR demonstrated that bromination of … )-4-(bromomethyl)-2,2,8,8-tetramethyl-4-nonene (3). The exposure of BIIR and the brominated model …
Number of citations: 78 onlinelibrary.wiley.com
R Vukov - Rubber chemistry and technology, 1984 - meridian.allenpress.com
… Hydrocarbons used in this study, other than 4-methyl-4-nonene 7 and 2,2,4,8,8-pentamethyl-4-nonene, were commercial samples. The two hydrocarbons mentioned were synthesized …
Number of citations: 72 meridian.allenpress.com
SD Murphy, CE Ulrich, JK Leng - Toxicology and Applied Pharmacology, 1963 - Elsevier
… With the exception of the test at 1.02 ppm of 4-nitro-4-nonene, all response ratios for expiratory flow resistance were significantly (P < 0.05) greater than 1.00 (no response level). …
Number of citations: 18 www.sciencedirect.com

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